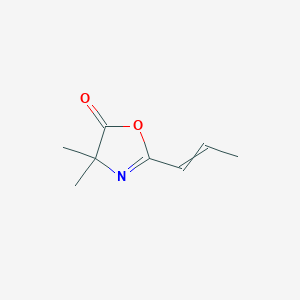
4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” is a chemical compound that has been studied in the synthesis of degradable and chemically recyclable polymers . It is one of the monomers used in the creation of these polymers, along with 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one .
Synthesis Analysis
The monomers, including “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one”, were synthesized in high yields (80–90%), which is an attractive feature . They were copolymerized with various families of vinyl monomers, such as methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide .Chemical Reactions Analysis
The homopolymers and random copolymers of “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C) . The degradation of the homopolymer generated 2-hydroxyisobutyric acid (HIBA) .Mécanisme D'action
The mechanism of action for “4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one” in the context of polymer synthesis involves radical ring-opening polymerization . The radical addition to the carbon–carbon double bond of the monomer generates a ring-retained radical. The subsequent intramolecular fragmentation (ring opening) generates a ring-opened radical and provides a degradable ester linkage in the backbone .
Orientations Futures
Propriétés
IUPAC Name |
4,4-dimethyl-2-prop-1-enyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXDMYKUMYUYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=NC(C(=O)O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

